![molecular formula C9H14 B11944233 Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)
Bicyclo[6.1.0]non-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[6.1.0]non-4-ene is a bicyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to a larger ring. This compound is of significant interest in the field of organic chemistry due to its strained ring system, which imparts unique reactivity and properties. It is often used as a scaffold in chemical biology and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[6.1.0]non-4-ene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might involve the use of a cyclopropane derivative and a larger ring system that undergoes cyclization to form the bicyclic structure. The reaction conditions typically include the use of a solvent like dichloromethane and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, such as bicyclo[6.1.0]non-4-yn-9-ylmethanol.
Reduction: Reduction reactions can convert this compound into less strained derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and other chromium-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or carboxylic acids, while reduction can produce less strained hydrocarbons .
Scientific Research Applications
Bicyclo[6.1.0]non-4-ene has a wide range of applications in scientific research:
Chemistry: It is used as a scaffold for the synthesis of complex molecules and as a reagent in various organic reactions.
Medicine: this compound derivatives are explored for their potential in drug delivery systems and as components of therapeutic agents.
Mechanism of Action
The mechanism by which bicyclo[6.1.0]non-4-ene exerts its effects is primarily through its strained ring system, which makes it highly reactive. In bioorthogonal chemistry, the compound reacts with azides to form stable triazole products via SPAAC. This reaction is highly selective and occurs under mild conditions, making it suitable for use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclooctyne: Another strained alkyne used in bioorthogonal chemistry.
DIBAC (Dibenzoazacyclooctyne): A more reactive but less stable alternative to bicyclo[6.1.0]non-4-ene.
Uniqueness
This compound is unique due to its balance of stability and reactivity. Unlike some other strained alkynes, it is stable enough to be used in aqueous environments without the need for a catalyst, yet reactive enough to participate in bioorthogonal reactions efficiently .
Properties
Molecular Formula |
C9H14 |
|---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
(4Z)-bicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C9H14/c1-2-4-6-9-7-8(9)5-3-1/h1-2,8-9H,3-7H2/b2-1- |
InChI Key |
YWIJRSGCJZLJNV-UPHRSURJSA-N |
Isomeric SMILES |
C/1CC2CC2CC/C=C1 |
Canonical SMILES |
C1CC2CC2CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


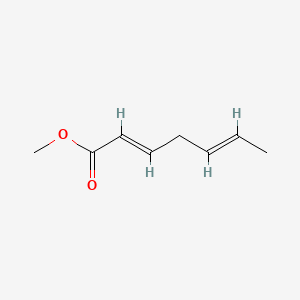
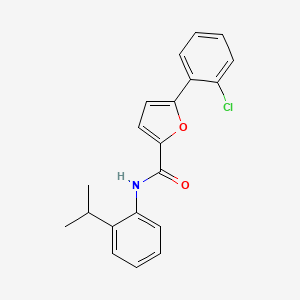
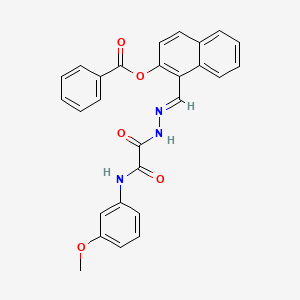
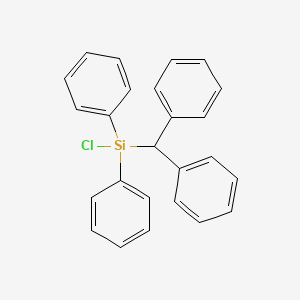

![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
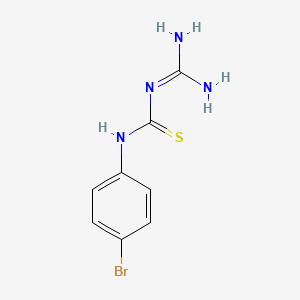
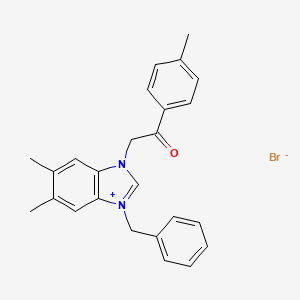
![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)




![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)
